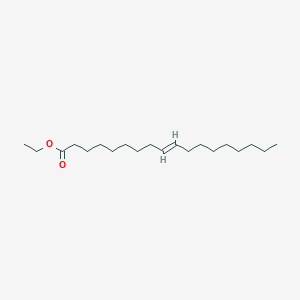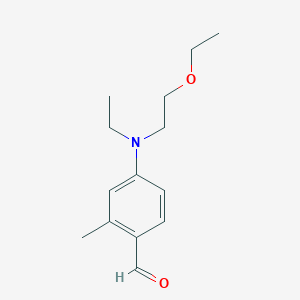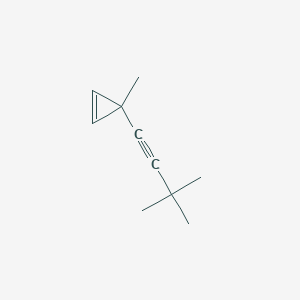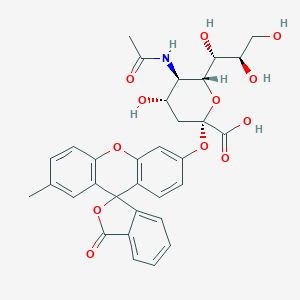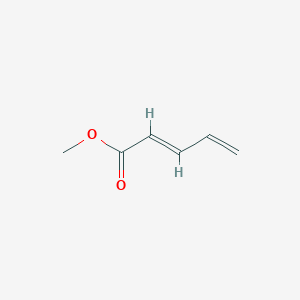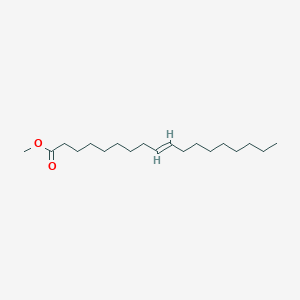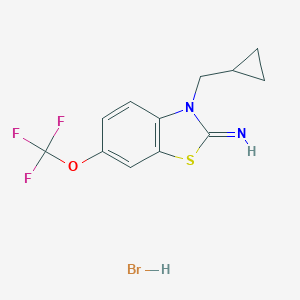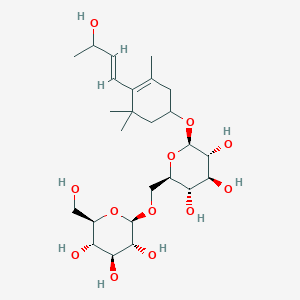
3-Higgp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Higgp, also known as 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-6-carboxylic acid, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of 3-Higgp is not fully understood, but it is believed to act as a competitive antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, 3-Higgp may have the potential to modulate synaptic plasticity and improve cognitive function.
生化学的および生理学的効果
Studies have shown that 3-Higgp can modulate synaptic plasticity and improve cognitive function in animal models. Additionally, 3-Higgp has been shown to have anxiolytic effects in rats, suggesting that it may have potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using 3-Higgp in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-Higgp is relatively stable and can be stored for extended periods of time. However, one limitation of using 3-Higgp is that it is a relatively new compound, and its safety and efficacy in humans have not been established.
将来の方向性
There are several future directions for research on 3-Higgp. One area of focus could be to investigate the potential therapeutic applications of 3-Higgp in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-Higgp and to establish its safety and efficacy in humans.
In conclusion, 3-Higgp is a novel synthetic compound that has potential applications in a variety of scientific research fields. Its ability to modulate synaptic plasticity and improve cognitive function make it a promising candidate for further investigation. However, more research is needed to establish its safety and efficacy in humans, and to better understand its mechanism of action.
合成法
The synthesis of 3-Higgp involves a multistep process that begins with the reaction of 2,3-dihydroxy-5-methylbenzoic acid with hydroxylamine hydrochloride to form 3-Higgp,5,6,7-tetrahydroisoxazole-5-carboxylic acid. This intermediate is then subjected to a series of reactions that result in the formation of 3-Higgp.
科学的研究の応用
3-Higgp has been shown to have potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and biochemistry. Specifically, 3-Higgp has been used to study the role of glutamate receptors in synaptic plasticity, as well as to investigate the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal activity.
特性
CAS番号 |
137606-56-5 |
|---|---|
製品名 |
3-Higgp |
分子式 |
C25H42O12 |
分子量 |
534.6 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H42O12/c1-11-7-13(8-25(3,4)14(11)6-5-12(2)27)35-24-22(33)20(31)18(29)16(37-24)10-34-23-21(32)19(30)17(28)15(9-26)36-23/h5-6,12-13,15-24,26-33H,7-10H2,1-4H3/b6-5+/t12?,13?,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
InChIキー |
JZJSTNWTRLNQSL-WQPMJQIQSA-N |
異性体SMILES |
CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)(C)C)/C=C/C(C)O |
SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
正規SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
同義語 |
3-hydroxy-beta-ionol-glucopyranosyl(1-6)glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



